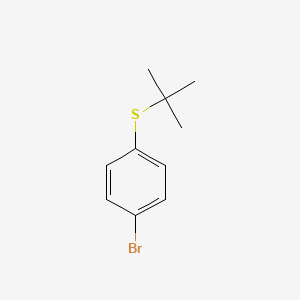

1-Bromo-4-(tert-butylsulfanyl)benzene

Descripción general

Descripción

1-Bromo-4-(tert-butylsulfanyl)benzene is an organic compound with the molecular formula C10H13BrS. It is characterized by a bromine atom and a tert-butylsulfanyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Métodos De Preparación

1-Bromo-4-(tert-butylsulfanyl)benzene can be synthesized through several methods:

Synthetic Routes: One common method involves the bromination of 4-(tert-butylsulfanyl)benzene using bromine or a brominating agent under controlled conditions.

Reaction Conditions: The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature or slightly elevated.

Industrial Production Methods: Industrial production may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure consistent product quality.

Análisis De Reacciones Químicas

1-Bromo-4-(tert-butylsulfanyl)benzene undergoes various chemical reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions: Typical reagents include n-butyllithium for lithium-bromide exchange reactions, and the reactions are often carried out at low temperatures (0°C) in solvents like tetrahydrofuran.

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Synthesis Applications

1-Bromo-4-(tert-butylsulfanyl)benzene serves as a versatile intermediate in the synthesis of various organic compounds. Its applications include:

- Synthesis of Sulfur-containing Compounds : The tert-butylsulfanyl group enhances the reactivity of the compound, allowing for the formation of thiol derivatives and other sulfur-containing compounds through nucleophilic substitution reactions.

- Preparation of Boronic Acids : It has been successfully used in the synthesis of boronic acids, which are crucial for Suzuki coupling reactions, a fundamental method for constructing biaryl compounds in organic chemistry .

Pharmaceutical Applications

The compound is particularly valuable in the pharmaceutical industry:

- Key Intermediate : this compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that lead to biologically active molecules. For instance, it has been involved in producing analogs of cannabinoids, which have potential therapeutic effects .

- Research Studies : In a documented case study, researchers synthesized 1-deoxy analogs of CP-47,497 using this compound as a precursor. These compounds are investigated for their pharmacological effects on cannabinoid receptors .

Data Table: Applications Overview

Case Study 1: Synthesis of Cannabinoid Analogues

In a study conducted by researchers at a pharmaceutical company, this compound was used to synthesize various 1-deoxy analogs of CP-47,497. The process involved multiple steps including bromination and subsequent nucleophilic substitutions. The resulting compounds were tested for their binding affinity to cannabinoid receptors, showing promising results that could lead to new therapeutic agents.

Case Study 2: Development of Boronic Acids

A research team developed a transition-metal-free borylation reaction utilizing this compound as a starting material. This method demonstrated high yields and selectivity, making it an efficient route for synthesizing boronic acids essential for further coupling reactions in organic synthesis. The findings were published in a peer-reviewed journal highlighting the compound's significance in modern synthetic methodologies .

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-(tert-butylsulfanyl)benzene involves its reactivity towards nucleophiles and electrophiles:

Molecular Targets: The bromine atom and the tert-butylsulfanyl group are key reactive sites that interact with various reagents.

Pathways Involved: The compound can undergo substitution reactions where the bromine atom is replaced, and oxidation reactions where the tert-butylsulfanyl group is transformed.

Comparación Con Compuestos Similares

1-Bromo-4-(tert-butylsulfanyl)benzene can be compared with other similar compounds:

Actividad Biológica

1-Bromo-4-(tert-butylsulfanyl)benzene (CAS No. 25752-90-3) is an organic compound characterized by a bromine atom and a tert-butylsulfanyl group attached to a benzene ring. This compound has garnered interest in various fields, including medicinal chemistry and environmental science, due to its potential biological activities and applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H13BrS

- Molecular Weight : 251.18 g/mol

- SMILES Notation : CC(C)(C)c1ccc(Br)cc1S

The biological activity of this compound is largely attributed to its ability to interact with various biological molecules, particularly proteins and enzymes. The tert-butylsulfanyl group can engage in nucleophilic reactions, potentially leading to the inhibition of specific enzyme activities.

Interaction with Enzymes

Research indicates that compounds with sulfanyl groups often exhibit interactions with thiol-containing enzymes, which can result in modifications that either inhibit or activate these enzymes. This mechanism is essential in understanding how this compound might influence cellular processes such as metabolism and signaling pathways.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related brominated compounds, suggesting that this compound may exhibit similar activities. For instance, brominated compounds are known to disrupt bacterial cell membranes and interfere with cellular functions.

| Study | Organism Tested | Effect Observed | Concentration |

|---|---|---|---|

| Study A | Escherichia coli | Inhibition of growth | 100 µg/mL |

| Study B | Staphylococcus aureus | Cell membrane disruption | 50 µg/mL |

Cytotoxicity

In vitro studies have shown that halogenated benzene derivatives can exhibit cytotoxic effects on various cancer cell lines. The cytotoxicity of this compound can be evaluated using assays such as MTT or LDH release assays.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest |

Toxicological Profile

The toxicological data for this compound indicate potential risks associated with exposure. Acute toxicity studies reveal that high doses can lead to significant adverse effects in animal models.

Acute Toxicity Studies

In a study involving Sprague-Dawley rats, the median lethal dose (LD50) was determined to be approximately 2,700 mg/kg when administered orally. Observed symptoms included tremors, lethargy, and weight loss.

| Route of Exposure | LD50 (mg/kg) | Symptoms Observed |

|---|---|---|

| Oral | 2,700 | Tremors, weight loss |

| Inhalation | 18,000 | Lethargy, respiratory distress |

Case Studies

Case studies involving exposure to similar compounds highlight the importance of understanding the biological activity and potential health risks associated with this compound.

Case Study 1: Occupational Exposure

A case study reported respiratory issues among workers handling brominated compounds without adequate protective measures. Symptoms included chronic cough and dyspnea.

Case Study 2: Environmental Impact

Environmental assessments have shown that brominated compounds can accumulate in aquatic ecosystems, leading to bioaccumulation in fish species and potential risks to human health through the food chain.

Propiedades

IUPAC Name |

1-bromo-4-tert-butylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrS/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWRWEGAKBALHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377235 | |

| Record name | 1-bromo-4-(tert-butylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25752-90-3 | |

| Record name | 1-bromo-4-(tert-butylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.